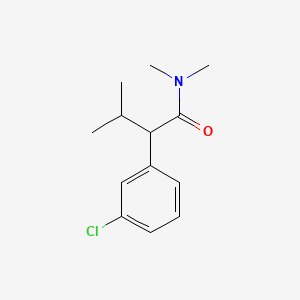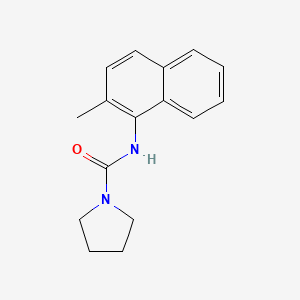
Methyl 3-piperidin-1-ylpyridine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-piperidin-1-ylpyridine-2-carboxylate, commonly known as MPPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains a pyridine ring and a piperidine ring. MPPC has been extensively studied for its potential use in medicinal chemistry, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of MPPC is not fully understood, but it is believed to work by interacting with specific receptors in the body. MPPC has been shown to bind to the sigma-1 receptor, which is involved in various physiological processes, including pain perception, inflammation, and neuroprotection.
Biochemical and Physiological Effects:
MPPC has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to have analgesic effects in animal models of pain, and it has been investigated for its potential use in the treatment of chronic pain. MPPC has also been shown to have anti-inflammatory effects, and it has been investigated for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, MPPC has been shown to have antitumor effects, and it has been investigated for its potential use in cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of MPPC is its versatility. It has been shown to exhibit a wide range of pharmacological activities, making it a promising candidate for the development of new drugs. Additionally, MPPC has been investigated for its potential use as a radioligand in PET imaging, which could have important applications in the diagnosis and treatment of various diseases. However, there are also some limitations associated with the use of MPPC in lab experiments. For example, its mechanism of action is not fully understood, which could make it difficult to develop drugs based on its activity. Additionally, MPPC has not yet been extensively studied in humans, so its safety and efficacy in humans are not yet fully known.
Orientations Futures
There are several future directions for research on MPPC. One area of research is the development of new drugs based on the activity of MPPC. By gaining a better understanding of its mechanism of action, researchers may be able to develop drugs that target specific receptors in the body, leading to the development of more effective treatments for various diseases. Additionally, further research is needed to investigate the safety and efficacy of MPPC in humans, which could pave the way for its use in clinical settings. Finally, MPPC could also be further investigated for its potential use as a radioligand in PET imaging, which could have important applications in the diagnosis and treatment of various diseases.
Méthodes De Synthèse
The synthesis of MPPC involves the reaction of pyridine-2-carboxylic acid with piperidine in the presence of methyl chloroformate. The reaction is typically carried out under reflux conditions, and the product is obtained in high yield. The purity of the product can be improved through recrystallization or column chromatography.
Applications De Recherche Scientifique
MPPC has been extensively studied for its potential use in medicinal chemistry. It has been shown to exhibit a wide range of pharmacological activities, including antitumor, anti-inflammatory, and analgesic effects. MPPC has also been investigated for its potential use as a radioligand in positron emission tomography (PET) imaging.
Propriétés
IUPAC Name |
methyl 3-piperidin-1-ylpyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-16-12(15)11-10(6-5-7-13-11)14-8-3-2-4-9-14/h5-7H,2-4,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYSZXMMVLSNYJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=N1)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-piperidin-1-ylpyridine-2-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(3-Fluorophenyl)sulfanylmethyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7630314.png)
![3-[(2,5-Dichlorophenyl)methylsulfanyl]propane-1,2-diol](/img/structure/B7630320.png)


![1-Methyl-3-[1-(2-morpholin-4-ylphenyl)ethyl]-1-propan-2-ylurea](/img/structure/B7630329.png)


![3-[(2-methylphenyl)methyl]-N-[4-(oxolan-2-yl)butan-2-yl]azetidine-1-carboxamide](/img/structure/B7630350.png)


![2-[(4-Bromo-2-methylphenyl)methylamino]propan-1-ol](/img/structure/B7630377.png)
![3-Tert-butyl-1-methyl-1-[(4-methylquinazolin-2-yl)methyl]urea](/img/structure/B7630385.png)
![1-[(1-Benzylpiperidin-3-yl)methyl]-3-[1-(hydroxymethyl)cyclopentyl]urea](/img/structure/B7630401.png)